2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
The compound “2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a type of thienopyrimidinone . Thienopyrimidinones are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .
Synthesis Analysis
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . The synthesis process involved the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H and 13C NMR, and mass spectrometry data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Bioactive Derivatives : New derivatives of 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been synthesized for potential bioactive properties. These derivatives show promise in anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).
Development of Hypolipidemic Agents : This compound has been evaluated for its hypolipidemic activities, particularly its cholesterol-lowering potential. Novel prodrugs combining this compound with vitamin B3 have been synthesized for enhanced efficacy (Chavan Bb et al., 2015).
Diversification through Alkylation : Alkylation reactions have been utilized to diversify the chemical structure of this compound, leading to various derivatives with potential biological activities (Dzhavakhishvili et al., 2009).
Pharmacological Studies
Evaluation of Antifungal Activity : Novel benzothiophene-fused derivatives, prepared using this compound, have shown significant antifungal activities against various fungal species (Xu et al., 2018).
Anti-inflammatory Potential : Modified synthesis methods have led to derivatives with predicted anti-inflammatory effects. Specific structures, like the one containing a 2-hydroxyphenyl fragment, are of particular interest for further biological activity studies (Chiriapkin et al., 2021).
Antiparasitic Effects : Some derivatives containing benzimidazole rings have shown promising antiparasitic effects, particularly against Trichinella spiralis and protozoa, offering potential for new antitrichinellosis and antiprotozoal treatments (Mavrova et al., 2010).
Molecular Structure Analysis
- Crystal and Molecular Structure : The crystal and molecular structure of similar compounds has been characterized, providing insights into the molecular interactions and stability of these derivatives (Ziaulla et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these targets .
Mode of Action
It is known to have significant antimycobacterial activity, suggesting that it interacts with key proteins or enzymes within the mycobacteria to inhibit their growth or survival .
Biochemical Pathways
Given its antimycobacterial activity, it likely interferes with essential biochemical pathways in the mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . This suggests that it is effective at inhibiting the growth of mycobacteria at relatively low concentrations .
Properties
IUPAC Name |
2-(chloromethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h1-5H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHMBNWVLWMONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237782 | |
Record name | 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89567-03-3 | |
Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89567-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089567033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the scientific basis for exploring 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one as a potential cholesterol-lowering agent?
A1: Research indicates that 2-substituted thieno(2,3-d)pyrimidines possess promising hypolipidemic (cholesterol-lowering) activity []. Specifically, this compound (also known as LM-1554) has been extensively studied for its potential in lowering cholesterol levels []. Interestingly, its 4-chloro analog demonstrated even more potent activity []. Building upon this, scientists are developing novel prodrugs that combine the LM 1554 structure with niacin (vitamin B3) []. This approach is based on the well-documented role of niacin in reducing blood cholesterol levels and its potential to improve artery wall health [].
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